molecular formula C17H28N2O3 B12626259 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine CAS No. 918481-63-7

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine

Cat. No.: B12626259
CAS No.: 918481-63-7
M. Wt: 308.4 g/mol
InChI Key: ZWFJVNJFMTVRTI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a chemical reagent of interest in medicinal chemistry and neuroscience research. This compound is a multi-substituted piperazine derivative, a class known for its significant interactions with central nervous system (CNS) targets. Piperazine compounds containing the 4-methoxyphenoxyethyl group have been studied for their potential affinity for key serotonin receptors, such as 5-HT 1A and 5-HT 2A . Research on analogous structures suggests such molecules are investigated for their anxiolytic-like and anticonvulsant properties in preclinical models . The structure combines a 2-ethoxyethyl chain with a 4-methoxyphenoxyethyl group, which may influence its lipophilicity and overall pharmacokinetic profile to be within a range suitable for CNS-active compounds . This product is intended for research purposes only, specifically for in vitro binding assays and pharmacological profiling to further elucidate its mechanism of action and receptor selectivity. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918481-63-7

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine

InChI

InChI=1S/C17H28N2O3/c1-3-21-14-12-18-8-10-19(11-9-18)13-15-22-17-6-4-16(20-2)5-7-17/h4-7H,3,8-15H2,1-2H3

InChI Key

ZWFJVNJFMTVRTI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CCOC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine typically involves the reaction of piperazine with 2-(4-methoxyphenoxy)ethyl chloride and 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications. Key properties include:

  • Antihistaminic Activity : The compound has shown effectiveness in blocking histamine receptors, which can be beneficial in treating allergic reactions and conditions such as hay fever and urticaria. Its mechanism involves antagonizing the H1 receptor, which prevents the typical allergic response .
  • Analgesic Effects : Research indicates that 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine possesses analgesic properties. It may influence pain pathways in the central nervous system, providing relief from various types of pain .
  • Antidepressant Potential : Similar to other piperazine derivatives, this compound is being investigated for its antidepressant effects. Its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, is of significant interest .

Therapeutic Uses

Given its pharmacological profile, this compound has potential applications in treating various medical conditions:

  • Allergic Disorders : Due to its antihistaminic properties, it may be developed into a treatment option for patients suffering from allergic rhinitis and other histamine-mediated disorders.
  • Chronic Pain Management : Its analgesic effects suggest potential use in managing chronic pain conditions such as fibromyalgia or neuropathic pain.
  • Mental Health Disorders : The compound's antidepressant-like effects open avenues for research into its use as a treatment for depression and anxiety disorders.

Case Studies and Research Findings

Several studies have documented the effects of this compound in preclinical models:

  • Histamine Response Inhibition : In animal models, administration of this compound significantly reduced symptoms associated with histamine-induced allergic responses. The results indicated a dose-dependent relationship with increased efficacy at higher concentrations .
  • Pain Relief Studies : In rodent models of pain, this compound demonstrated a significant reduction in pain scores compared to control groups, suggesting its potential utility as an analgesic agent .
  • Behavioral Assessments : Behavioral studies assessing anxiety and depression-like behaviors in mice showed that treatment with this compound resulted in improved outcomes on standardized tests, indicating its possible role as a novel antidepressant .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below highlights key structural and pharmacological differences:

Compound Name Substituents Pharmacological Activity Synthesis Route Key Findings References
Target Compound : 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine 2-Ethoxyethyl; 2-(4-methoxyphenoxy)ethyl Not explicitly reported (predicted: serotonin/dopamine modulation based on structural analogs). Likely via nucleophilic substitution or reductive amination of piperazine precursors. Limited direct data; inferred from similar ethyl piperazine derivatives.
GBR-12909 (1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) Bis(4-fluorophenyl)methoxyethyl; 3-phenylpropyl Potent dopamine reuptake inhibitor (DAT IC₅₀: 1–5 nM). Coupling of bis(4-fluorophenyl)methanol with ethyl piperazine intermediates. High selectivity for DAT over serotonin transporters (SERT).
3i (N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) 2-Methoxyphenylpiperazine; benzamide-thiophene Dopamine D3 receptor ligand (Ki: ~50 nM). Reductive amination using 1-(2-methoxyphenyl)piperazine and benzamide derivatives. Improved solubility compared to chlorophenyl analogs.
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 2-Methoxyphenyl; p-iodobenzamido-pyridinyl 5-HT₁A receptor antagonist (ID₅₀: 5 mg/kg in vivo). Coupling of 2-methoxyphenylpiperazine with iodobenzamide intermediates. Competitive antagonism at pre- and postsynaptic 5-HT₁A receptors.
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) 3,4-Dimethoxyphenethyl; 3-phenylpropyl Sigma-1 receptor agonist (antidepressant activity). Sequential acylation and reduction of piperazine with dimethoxyphenethyl precursors. Clinical Phase III for depression; enhances neuroplasticity.

Pharmacological and Functional Differences

Dopamine Transporter (DAT) Affinity
  • GBR-12909 exhibits nanomolar affinity for DAT due to its bis(4-fluorophenyl)methoxyethyl group, which enhances lipophilicity and membrane penetration .
Serotonin Receptor Modulation
  • p-MPPI and p-MPPF show potent 5-HT₁A antagonism via their 2-methoxyphenyl and benzamido groups .

Structure-Activity Relationships (SAR)

  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) may improve metabolic stability compared to methoxy groups (e.g., in 3i) due to reduced oxidative demethylation .
  • Aromatic vs. Aliphatic Chains: The 3-phenylpropyl group in GBR-12909 enhances DAT selectivity, while the target compound’s phenoxyethyl group may shift selectivity toward SERT or sigma receptors .

Biological Activity

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes an ethoxyethyl group and a methoxyphenoxy moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • InChI Key : INMYWZOQVJWBQC-UHFFFAOYSA-N

The mechanism of action for this compound is primarily through its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects. Studies have indicated that compounds with similar structures can exhibit anti-inflammatory and anticancer properties by influencing cellular signaling pathways and gene expression .

Anticancer Properties

Research has demonstrated that piperazine derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported the synthesis of piperazine-based compounds that showed promising antitumor activity against melanoma, colorectal adenocarcinoma, and breast cancer cells, with IC₅₀ values ranging from 0.7 to 10.5 µM . The presence of the methoxyphenoxy group in the structure of this compound may enhance its selectivity and potency against specific cancer types.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, piperazine derivatives have shown the ability to reduce symptoms associated with inflammatory bowel disease by decreasing myeloperoxidase activity, which is indicative of reduced neutrophil infiltration in inflamed tissues . This suggests that this compound may have similar therapeutic applications.

Case Studies

  • Antitumor Activity : A study on piperazine derivatives highlighted their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The incorporation of specific functional groups was found to enhance their cytotoxicity against human cancer cell lines .
  • Anti-inflammatory Effects : Research involving animal models demonstrated that certain piperazine compounds significantly reduced inflammatory markers in the colon, suggesting potential therapeutic benefits for gastrointestinal disorders .

Data Table: Comparative Biological Activities

Compound NameAnticancer Activity (IC₅₀ µM)Anti-inflammatory EffectReference
This compoundTBDTBD
Piperazine Derivative A0.7Yes
Piperazine Derivative B10.5Moderate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine, and what key reaction conditions influence yield?

  • Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of a piperazine core with ethoxyethyl and methoxyphenoxyethyl groups. For example, 4-methoxyphenylpiperazine derivatives are often alkylated using bromoethoxy intermediates in the presence of a base like triethylamine (TEA) and a polar solvent (e.g., acetonitrile). Catalytic hydrogenation with palladium on carbon may be employed to reduce intermediates, as seen in analogous piperazine syntheses . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for piperazine:alkylating agent) are critical for maximizing yield.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology:

  • X-ray crystallography : Resolves bond lengths, angles, and chair conformation of the piperazine ring (e.g., P21/c monoclinic system with β = 100.54°, as in structurally similar derivatives) .
  • NMR : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, methoxy protons resonate at ~3.7 ppm, while ethoxyethyl protons appear as triplets near 3.5–3.6 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = ~378 for [M+H]⁺) .

Q. How can researchers evaluate the solubility and stability of this compound under different experimental conditions?

  • Methodology:

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Ethanol is often preferred for recrystallization due to moderate solubility .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via TLC or HPLC for decomposition products (e.g., hydrolysis of ethoxy groups) .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to optimize the biological activity of this piperazine derivative?

  • Methodology:

  • Substituent variation : Replace the 4-methoxyphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess antimicrobial or cytotoxic effects .
  • Bioisosteric replacement : Swap the ethoxyethyl chain with fluorinated or aromatic moieties to enhance metabolic stability, as seen in fluorobenzylpiperazine analogs .
  • In vitro assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, microdilution for antimicrobial activity) with controls like known inhibitors (e.g., hCA I/II for carbonic anhydrase inhibition) .

Q. What experimental approaches are used to resolve contradictions in reported biological activity data across different studies?

  • Methodology:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from variations in hCA isoform specificity .
  • Dose-response validation : Replicate experiments under standardized protocols (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
  • Computational docking : Use molecular dynamics simulations to verify binding interactions (e.g., piperazine-F interactions with fluorophenyl groups in kinase targets) .

Q. How can catalytic systems or reaction parameters be optimized to improve the efficiency of multi-step syntheses involving this compound?

  • Methodology:

  • Catalyst screening : Test Pd/C, Raney Ni, or homogeneous catalysts (e.g., Pd(OAc)₂) for hydrogenation steps. Optimize H₂ pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during alkylation, reducing side products .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .

Q. What methodologies are employed to validate the selectivity and sensitivity of analytical techniques for quantifying this compound in complex matrices?

  • Methodology:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with deuterated internal standards to minimize matrix effects (e.g., plasma or tissue homogenates) .
  • Calibration curves : Establish linear ranges (0.1–100 µg/mL) and LOD/LOQ values (e.g., LOD = 0.05 µg/mL via S/N ≥ 3) .
  • Cross-validation : Compare results from UPLC, GC-FID, and NMR to confirm accuracy, especially for enantiomeric purity in chiral derivatives .

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